4-Chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2/c14-12-7-11(9-2-1-3-10(15)6-9)16-13(17-12)8-4-5-8/h1-3,6-8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCYHPXJDGWYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation and Chlorination
A related preparation method for 4-chloro-pyrimidine derivatives involves condensation of dichloroacrylonitrile with orthoformates, followed by cyclization with formamidine salts and elimination of hydrogen chloride to yield 4-chloro-pyrimidines. This approach is exemplified by the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and can be adapted for other substituted pyrimidines:
- Step 1: Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to obtain a dichloro-substituted butadiene intermediate.
- Step 2: Addition condensation cyclization with formamidine salt in a solvent under controlled temperature (0–50 °C), followed by heating (50–110 °C) to promote ring closure and elimination of HCl.
- Step 3: Isolation of the 4-chloro-pyrimidine by filtration, washing, and drying.
This method provides a robust route to 4-chloro-pyrimidine cores with high purity and yield.
Example Synthetic Route (Hypothetical Adaptation)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | 2-cyclopropyl-3-fluorobenzonitrile + orthoformate | Formation of substituted butadiene intermediate |
| 2 | Cyclization with formamidine | Formamidine salt, base, solvent, 0–110 °C | Pyrimidine ring formation with 4-chloro substituent |
| 3 | Purification | Filtration, washing, drying | Isolation of this compound |
This sequence aligns with known pyrimidine preparation methods, adapted for the specific substituents.
Comparative Analysis of Preparation Methods
Research Findings and Optimization Notes
- The condensation-cyclization method benefits from straightforward reaction conditions and fewer purification steps, making it attractive for large-scale synthesis.
- The use of formamidine salts and controlled temperature profiles is critical to achieving high selectivity for the 4-chloro substitution.
- Introduction of the cyclopropyl group early in the synthesis helps maintain its integrity throughout the process.
- The 3-fluorophenyl substituent can be introduced either via starting materials or via late-stage cross-coupling, with the latter providing flexibility but requiring additional steps.
- Solvent choice and base strength significantly influence reaction rates and yields, with polar aprotic solvents and mild bases favored for cyclization steps.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Temperature | 0–110 °C | Stepwise control critical for cyclization |
| Solvents | Polar aprotic (e.g., DMF, DMSO) | Enhance solubility and reaction rates |
| Bases | Alkali hydroxides or carbonates | Used for deprotonation and cyclization |
| Reaction Time | 2–8 hours per step | Ensures completion and selectivity |
| Purification | Filtration, washing, recrystallization | Yields high purity product |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation Reactions: Products include pyrimidine N-oxides.
Reduction Reactions: Products include dihydropyrimidines.
Scientific Research Applications
Key Mechanisms Identified
- Enzyme Inhibition : Potential inhibitor of cyclooxygenase (COX) enzymes, relevant in inflammation pathways.
- Antimicrobial Activity : Exhibits activity against gram-positive bacteria.
- Antioxidant Properties : Capable of scavenging free radicals, indicating potential use in oxidative stress-related conditions.
Chemistry
In synthetic organic chemistry, 4-Chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine serves as a valuable building block for creating more complex molecules. It is utilized in:
- Synthesis of Pyrimidine Derivatives : Used to create various functionalized pyrimidines for further studies.
- Reaction Mechanism Studies : Investigated for understanding reaction pathways and mechanisms in organic synthesis.
Biology
The compound's biological applications are significant, particularly in drug discovery and development:
- Biochemical Assays : Employed as a probe to study enzyme-substrate interactions.
- Therapeutic Potential : Investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for new therapeutic agents.
Industry
In industrial applications, this compound is used in the production of specialty chemicals with unique properties. Its ability to modify material characteristics makes it suitable for:
- Development of Specialty Polymers : Enhancing the properties of materials used in pharmaceuticals and coatings.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound effectively inhibits COX enzymes, which are crucial in mediating inflammatory responses. The IC50 value of 0.04 μM indicates significant potency compared to other compounds.
Antimicrobial Testing
Preliminary tests show that this compound has moderate activity against various gram-positive bacterial strains, suggesting potential as an antimicrobial agent.
Antioxidant Evaluation
The compound has been evaluated for its antioxidant properties through assays measuring free radical scavenging capacity. Results indicate high antioxidant activity, supporting further research into its therapeutic applications in oxidative stress-related diseases.
Future Directions in Research
Given the promising biological activities exhibited by this compound, future research should focus on:
- In Vivo Efficacy : Assessing therapeutic potential in animal models to confirm efficacy and safety.
- Mechanistic Studies : Elucidating precise molecular targets and pathways involved in its action.
- Structure-Activity Relationship (SAR) : Modifying the structure to enhance potency and selectivity for specific biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Lipophilicity : The cyclopropyl group in the target compound increases lipophilicity compared to analogs with hydrogen (C₁₀H₆ClFN₂) or amine (C₁₀H₇ClFN₃S) at position 2. This property may improve membrane permeability in biological systems.
- Electronic Effects : Electron-withdrawing groups (Cl, CF₃) enhance electrophilicity, making the pyrimidine ring more reactive toward nucleophilic substitution .
- Steric Effects : Bulky substituents like cyclopropyl or phenyl groups influence crystal packing and molecular conformation, as seen in crystal structures of related fluorophenyl-pyrimidines .
Comparison with Analogs :
- 4-Chloro-6-(3-fluorophenyl)pyrimidine : Synthesized via direct coupling of 3-fluorophenyl boronic acid to a dichloropyrimidine intermediate .
- Sulfanyl Derivatives: Thiolation reactions (e.g., using 4-fluorothiophenol) introduce sulfur-based substituents, enabling diverse hydrogen-bonding interactions .
Crystallographic and Interaction Analysis
- Conformational Flexibility : The 3-fluorophenyl group in the target compound may adopt axial or equatorial positions, as observed in ethyl 5-(3-fluorophenyl)-thiazolo[3,2-a]pyrimidine derivatives .
- Intermolecular Interactions : Weak C–H···F and π–π stacking (centroid distances ~3.76 Å) stabilize crystal packing, similar to fluorophenyl-containing analogs .
Biological Activity
4-Chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of a cyclopropyl group and a fluorophenyl moiety contributes to its unique biological properties. The molecular structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.66 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may act as an inhibitor for various enzymes and receptors involved in disease pathways.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, particularly against gram-positive bacteria.
- Antioxidant Properties : It has been evaluated for its ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions.
Case Studies and Experimental Results
- Anti-inflammatory Activity :
- Antimicrobial Testing :
- Antioxidant Evaluation :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other pyrimidine derivatives:
| Compound Name | COX Inhibition IC50 (μM) | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | 0.04 | Moderate | High |
| Pyrimidine Derivative A | 0.05 | Low | Moderate |
| Pyrimidine Derivative B | 0.03 | High | Low |
Future Directions in Research
The promising biological activities exhibited by this compound warrant further investigation into its pharmacokinetic properties and potential therapeutic applications. Future studies should focus on:
- In vivo efficacy : Assessing the therapeutic potential in animal models.
- Mechanistic studies : Elucidating the precise molecular targets and pathways involved.
- Structure-activity relationship (SAR) : Modifying the structure to enhance potency and selectivity.
Q & A
Basic Questions
Q. What safety protocols are critical when handling 4-Chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, protective clothing, masks, and goggles) to avoid skin/eye contact and inhalation .
- Conduct reactions involving volatile intermediates in a fume hood or glovebox to minimize exposure .
- Employ filtered pipette tips and dedicated equipment to prevent cross-contamination .
- Dispose of waste via certified biological/chemical waste management services to mitigate environmental risks .
Q. Which synthetic routes are viable for preparing this compound?
- Methodological Answer :
- Step 1 : Start with a pyrimidine core (e.g., 2,4,6-trichloropyrimidine) and introduce substituents via nucleophilic aromatic substitution. For example, cyclopropane groups can be added using cyclopropyl Grignard reagents .
- Step 2 : Fluorophenyl groups are typically introduced via Suzuki-Miyaura coupling with a 3-fluorophenylboronic acid derivative under palladium catalysis .
- Step 3 : Final chlorination at the 4-position may require POCl₃ or PCl₃ in anhydrous conditions .
Q. What spectroscopic and crystallographic methods confirm the molecular structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., cyclopropyl protons at δ 1.0–1.5 ppm; fluorophenyl aromatic signals) .
- X-ray crystallography : Resolve bond lengths (e.g., C-Cl ≈ 1.73 Å, C-F ≈ 1.35 Å) and dihedral angles to validate stereochemistry .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₀ClF₂N₃: 297.0524) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for Suzuki couplings to enhance cross-coupling efficiency .
- Temperature Control : Conduct chlorination steps at 80–100°C in refluxing toluene to minimize side reactions .
- Solvent Selection : Use DMF or THF for cyclopropane introduction to stabilize intermediates .
Q. How should researchers resolve contradictions in crystallographic data for pyrimidine derivatives?
- Methodological Answer :
- Replicate Experiments : Repeat X-ray diffraction under standardized conditions (e.g., 298 K, Cu-Kα radiation) .
- Computational Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., using Gaussian at B3LYP/6-31G*) .
- Check for Polymorphism : Assess if temperature or solvent variations during crystallization induce structural discrepancies .
Q. What strategies are effective for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Assays : Screen against kinases or phosphatases using fluorescence-based substrates (e.g., ATPase activity) .
- Receptor Binding Studies : Perform competitive radioligand assays (e.g., with ³H-labeled imatinib analogs for kinase targets) .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
